![molecular formula C17H15N3O4 B4768508 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B4768508.png)
3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide
Overview
Description
The compound 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide, also known as compound 1, is a synthetic small molecule that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Compound 1 has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to have neuroprotective effects and improve cognitive function. In immunology, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been studied for its potential as an immunomodulatory agent.
Mechanism of Action
The exact mechanism of action of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and survival. In cancer cells, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In neurons, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and physiological effects:
Compound 1 has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to have neuroprotective effects and improve cognitive function. In immune cells, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 has been shown to modulate cytokine production and immune cell activity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 in lab experiments is its specificity for certain signaling pathways, which allows for targeted effects on specific cell types. However, one limitation is the potential for off-target effects and toxicity at higher concentrations.
Future Directions
There are many potential future directions for the study of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1. One area of interest is the development of more potent and selective analogs of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 for use in cancer therapy. Another area of interest is the study of the effects of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 on other signaling pathways and cell types, such as immune cells and stem cells. Additionally, the development of new methods for delivering 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide 1 to specific tissues and organs could expand its potential applications in scientific research.
properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-9-13(17(22)20-10-15-2-1-7-23-15)8-12-3-5-14(6-4-12)24-11-16(19)21/h1-8H,10-11H2,(H2,19,21)(H,20,22)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRVRMWWZJNOPX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



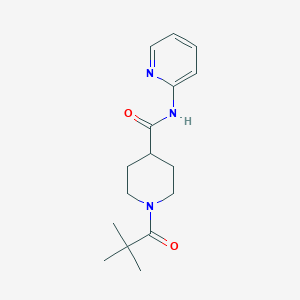
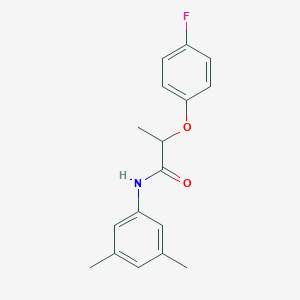
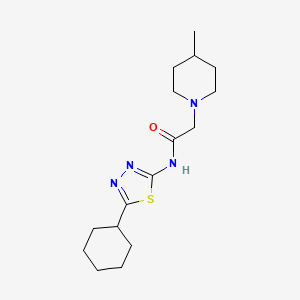
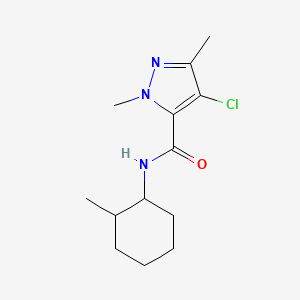
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
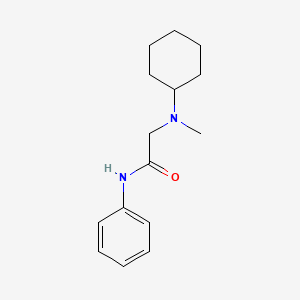
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
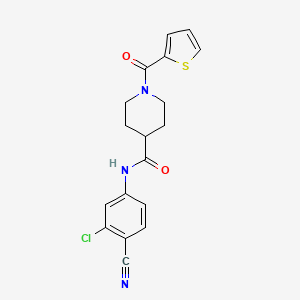
![2-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4768478.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4768484.png)
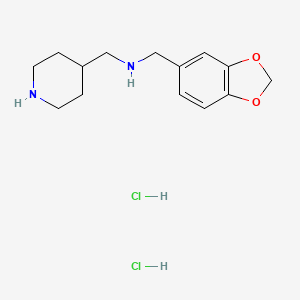
![(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768510.png)
![4-methyl-N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)benzenesulfonamide](/img/structure/B4768517.png)